

Available Chemical and Target Information

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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

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While clinical PK data is lacking, the structural and mechanistic information for **dezapelisib** is well-characterized. The tables below summarize its core chemical properties and target profile.

Table 1: Physicochemical Properties of Dezapelisib

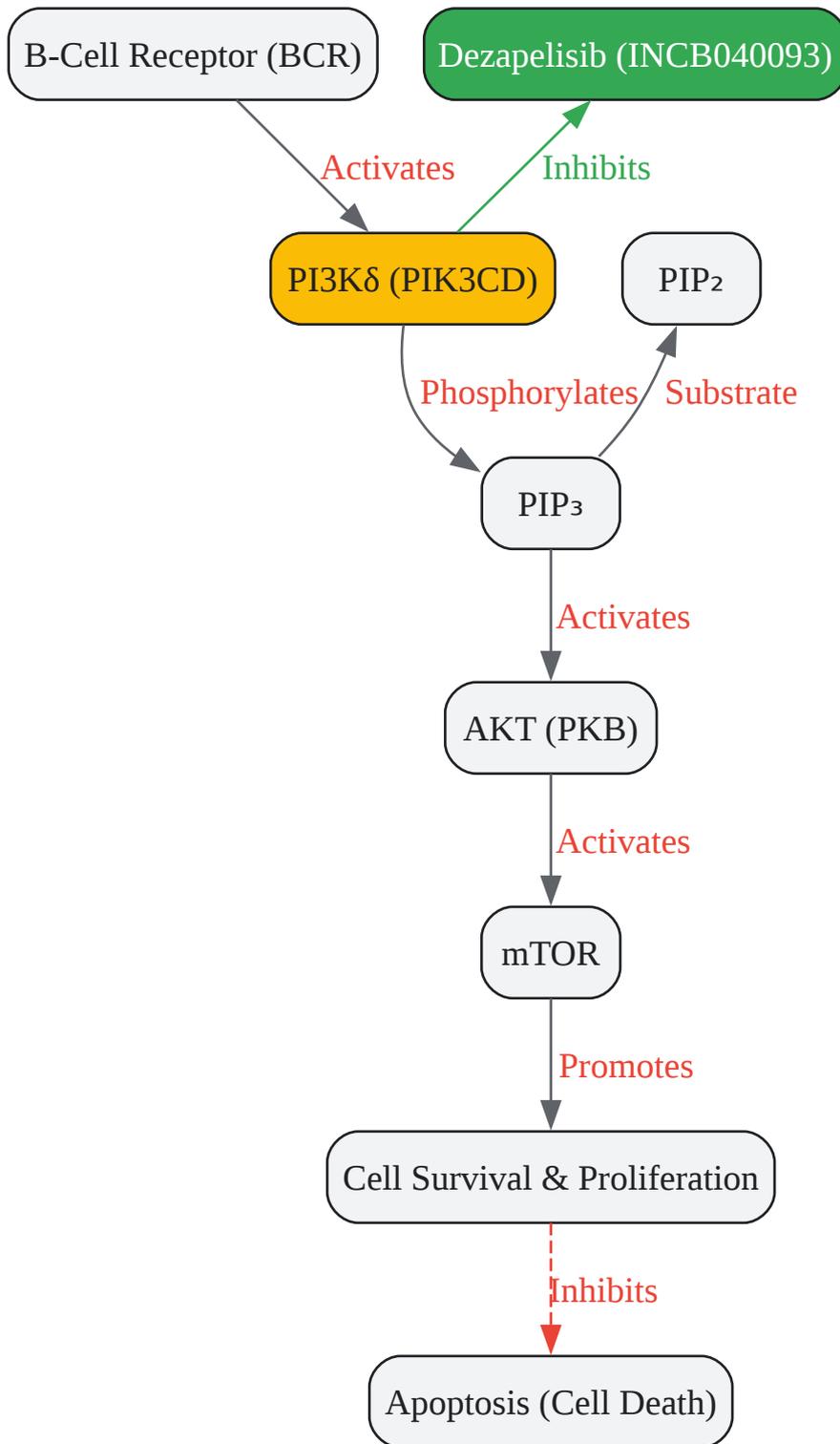
Property	Value
Generic Name	Dezapelisib [1]
Code Names	INCB040093, INCB-040093 [1]
Molecular Formula	C~20~H~16~FN~7~OS [1]
Molecular Weight	421.45 g/mol [1]
Chemical Structure	Pyrazolopyrimidine-based scaffold [2]
Lipinski's Rule of 5	Zero rules broken [3]
Hydrogen Bond Donors	2 [1] [3]
Hydrogen Bond Acceptors	6 [1] [3]
Topological Polar Surface Area (TPSA)	129.1 Å ² [3]

Table 2: Primary Target and Mechanism of Action

Property	Description
Primary Target	Phosphoinositide 3-kinase catalytic subunit delta isoform (PI3K δ) [1] [3]
Gene Name	<i>PIK3CD</i> [1]
UniProt ID	O00329 [1]
Molecular Weight of Target	119,478.065 Da [1]
Mechanism	Small molecule ATP-competitive inhibitor; blocks generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) [1] [4]
Therapeutic Rationale	PI3K δ is highly expressed in lymphocytes; inhibition disrupts B-cell receptor signaling, promoting apoptosis in malignant B-cells [4]

Mechanism of Action and Signaling Pathway

Dezapelisib is a potent and selective inhibitor of PI3K δ [3]. The following diagram illustrates its role in the PI3K signaling pathway and its therapeutic effect in B-cell malignancies.



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Diagram 1: **Dezapelisib** inhibits PI3Kδ, blocking B-cell proliferation signals.

Research Context and Alternatives

- **Clinical Development Status:** **Dezapelisib** has been investigated in clinical trials (e.g., NCT02456675) for relapsed or refractory Hodgkin Lymphoma and other B-cell malignancies [1]. It served as the lead compound in the medicinal chemistry program that ultimately developed **parsaclisib (INCB050465)**, a subsequent pyrazolopyrimidine-based PI3K δ inhibitor with an improved profile [2].
- **How to Find Missing Data:** For an investigational drug like **dezapelisib**, detailed human pharmacokinetic data (C \sim max \sim , T \sim max \sim , AUC, half-life, clearance, volume of distribution) is typically found in:
 - **Primary Clinical Literature:** Search for Phase I clinical trial results published in peer-reviewed journals.
 - **Regulatory Documents:** Clinical study reports submitted to regulatory agencies (e.g., FDA, EMA).
 - **Scientific Conference Abstracts:** Posters and presentations from oncology meetings.

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References

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